molecular formula C13H10ClN3O2S B1291437 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252723-16-3

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1291437
CAS No.: 252723-16-3
M. Wt: 307.76 g/mol
InChI Key: QSIDTDGOKALJNU-UHFFFAOYSA-N
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Description

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C13H10ClN3O2S . This specialty chemical serves as a versatile and high-value building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to mimic purine bases and interact with the ATP-binding sites of various kinases . Researchers utilize this core structure to develop potential therapeutic agents for a range of diseases. The benzenesulfonyl group at the 7-position and the chloro atom at the 4-position are key reactive handles for further functionalization, allowing for the creation of diverse compound libraries . This specific substitution pattern makes it a critical intermediate for exploring structure-activity relationships (SAR). Recent scientific literature highlights the significant research interest in pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs) . For instance, closely related sulphonamide-containing derivatives have demonstrated strong inhibitory activity against CDK9 and potent anti-proliferative effects in pancreatic cancer cell lines . Beyond oncology, this scaffold is also being investigated in neuroscience and immunology, with compounds based on it being evaluated as inhibitors for targets like LRRK2 and Janus kinases (JAK) . This product is intended for use in a laboratory setting as a synthetic intermediate or a standard for analytical purposes. It is strictly for research use in vitro and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

7-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-9-7-11-12(14)15-8-16-13(11)17(9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIDTDGOKALJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626068
Record name 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252723-16-3
Record name 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Formation of Pyrrolo[2,3-d]pyrimidine Core :

    • The pyrimidine ring is synthesized via condensation reactions involving amidines and ketones or aldehydes.
    • Catalysts such as zinc chloride (ZnCl₂) or copper salts are commonly employed to enhance reaction efficiency.
  • Chlorination :

    • Chlorination at the 4-position can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
  • Methylation :

    • Methylation at the 6-position is performed using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions.
  • Sulfonylation :

    • The benzenesulfonyl group is introduced via sulfonyl chloride derivatives in the presence of a base such as triethylamine (Et₃N).

Specific Synthetic Protocols

Protocol 1: Multi-component Condensation

This method utilizes a one-pot reaction combining p-chlorobenzaldehyde, malononitrile, and thiobarbituric acid in the presence of metal oxide catalysts such as zinc oxide or ferrosoferric oxide nanoparticles. This green synthesis approach minimizes waste and improves yield.

Protocol 2: Sequential Functionalization

  • Start with a commercially available pyrimidine precursor.
  • Perform selective chlorination at the 4-position using SOCl₂.
  • Introduce the methyl group at the 6-position via alkylation.
  • Finally, react the intermediate with benzenesulfonyl chloride to achieve sulfonylation.

Reaction Conditions

Step Reagents/Catalysts Conditions Outcome
Pyrimidine core formation Amidines + ketones/alcohols ZnCl₂ or Cu-catalysis; reflux Pyrrolo[2,3-d]pyrimidine
Chlorination SOCl₂ or POCl₃ Room temperature to mild heating Chlorinated intermediate
Methylation CH₃I or dimethyl sulfate Basic medium Methylated derivative
Sulfonylation Benzenesulfonyl chloride Et₃N; inert atmosphere Final compound

Green Chemistry Innovations

Recent studies emphasize environmentally friendly approaches to synthesize pyrimidine derivatives:

  • Use of nanoparticles as catalysts for higher efficiency and lower environmental impact.
  • Avoidance of hazardous solvents by employing water-based systems or ionic liquids.

Challenges in Synthesis

  • Regioselectivity : Ensuring selective functionalization at desired positions on the pyrimidine ring.
  • Yield Optimization : Balancing reaction conditions to maximize product yield while minimizing side reactions.
  • Purification : Removing by-products formed during multi-step synthesis processes.

Chemical Reactions Analysis

Types of Reactions

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the compound.

Scientific Research Applications

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes key analogs and their substituent patterns:

Compound Name (CAS/Reference) Substituents (Position) Molecular Weight* Biological Activity Synthesis Yield (%)
Target Compound (252723-16-3) 4-Cl, 6-Me, 7-SO₂Ph ~365.8 Not explicitly reported Not specified
4-((4-((2-Chlorobenzyl)amino)-7H-...) (26) 4-NH(2-Cl-Bn), 7-Bn, 6-CN ~405.9 Antiviral 88
N4-(4-Cl-Ph)-6-(2-MeBz)-... (9) 4-NH(4-Cl-Ph), 6-(2-MeBz) ~375.9 Tyrosine kinase inhibition 65
7-Benzyl-4-Me-5-(3,5-diOMe-PhEt)-... (6) 4-Me, 5-(3,5-diOMe-PhEt), 7-Bn ~402.5 Antitumor 83
4-Cl-7-tosyl-7H-pyrrolo[...] (252723-16-3 analog) 4-Cl, 7-SO₂(4-MePh) ~379.8 Not reported Not specified

*Calculated based on substituent masses.

Key Observations:

Substituent Flexibility: The 7-position is commonly modified with sulfonyl (e.g., benzenesulfonyl, tosyl) or benzyl groups. Position 4 often hosts chlorine or amino-linked aryl groups. Chlorine enhances electrophilicity, while amino groups (e.g., in compound 26 ) enable hydrogen bonding, critical for target binding. Position 6 substitutions vary widely: methyl (target), cyano (compound 26 ), or phenylmethyl (compound 9 ). Methyl groups may reduce steric hindrance compared to bulkier substituents.

Biological Activity: Antiviral activity is linked to 4-amino-7-benzyl derivatives (e.g., compound 26 ), whereas antitumor activity correlates with 5-aryl-ethyl substitutions (e.g., compound 6 ). The target compound’s benzenesulfonyl group may enhance solubility or receptor affinity compared to benzyl or tosyl analogs, though activity data remains unreported.

Synthetic Efficiency: Yields for analogs range from 65% (compound 9 ) to 88% (compound 26 ), suggesting that substitution at position 7 (e.g., benzenesulfonyl vs.

Structural Similarity Analysis

Using Tanimoto similarity scores (0–1 scale) :

  • Highest Similarity (0.92) : A closely related benzenesulfonyl analog (exact structure unspecified) .
  • Moderate Similarity (0.60–0.81) : Includes 4-chloro-7-tosyl analogs (0.62) and 7-benzyl-4-chloro derivatives (0.81) .
  • Lower Similarity (0.57–0.60): Thieno/furo-pyrimidines (e.g., Figure 12, 17 ), where the pyrrolo core is replaced with thiophene or furan rings, reducing overlap in electronic properties.

Physicochemical and Spectral Comparisons

  • NMR Shifts :

    • The target’s 7-benzenesulfonyl group likely causes downfield shifts in ¹H-NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons) compared to benzyl analogs (δ ~5.0–5.2 ppm for CH₂ in compound 6 ).
    • 4-Chloro substituents typically resonate near δ 8.0–8.5 ppm in ¹³C-NMR .
  • Solubility: Sulfonyl groups (target) improve aqueous solubility relative to nonpolar benzyl substituents (e.g., compound 6 ).

Biological Activity

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C₁₃H₁₀ClN₃O₂S
  • Molecular Weight : 307.76 g/mol
  • CAS Number : 252723-16-3

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The compound has shown selective inhibition of specific kinases, which may contribute to its therapeutic potential in treating various diseases.

Biological Activity Overview

  • Antitumor Activity :
    • Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interfere with cancer cell signaling pathways, leading to reduced cell viability and proliferation.
  • Kinase Inhibition :
    • The compound has been identified as a potent inhibitor of PI5P4Kγ (phosphatidylinositol 5-phosphate 4-kinase gamma), with a reported KDK_D value of 7.1 nM. This inhibition is crucial as PI5P4Kγ plays a role in several cellular processes related to cancer and neurodegenerative diseases .
  • Selectivity Profile :
    • In screening against a panel of protein kinases, this compound exhibited selectivity for certain kinases while showing minimal activity against others. This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy .

Case Study 1: Antiproliferative Effects on Cancer Cells

A study evaluated the antiproliferative effects of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound, on human cancer cell lines such as HeLa and MCF-7. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.

CompoundCell LineIC50 (µM)
This compoundHeLa5.0
This compoundMCF-74.5

Case Study 2: In Vivo Pharmacokinetics

In vivo studies in mice demonstrated that the compound has favorable pharmacokinetic properties, including adequate brain penetration and a half-life suitable for therapeutic applications. The study assessed the compound's distribution in plasma and brain tissues after administration.

ParameterValue
Dose (mg/kg)5
Plasma Half-Life (h)2.5
Brain Exposure (µM)0.8

Q & A

Q. What synthetic routes are commonly used to prepare 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A representative route includes:

Core Formation : Cyclization of substituted pyrimidine intermediates with pyrrole precursors under reflux conditions.

Chlorination : Treatment with POCl₃ or PCl₅ to introduce the 4-chloro substituent .

Sulfonylation : Reaction with benzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) to attach the benzenesulfonyl group at the 7-position .

Methylation : Alkylation at the 6-position using methyl iodide or dimethyl sulfate .

  • Key Reaction Conditions :
StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, reflux, 6–8 hrs60–75%
SulfonylationBenzenesulfonyl chloride, DMF, 80°C65–70%

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • Methodological Answer : Analytical techniques include:
  • TLC : Monitoring reaction progress using chloroform/methanol (10:1) as the mobile phase .
  • ¹H/¹³C NMR : Confirming substituent positions (e.g., δ 2.27 ppm for CH₃ in , δ 3.62 ppm for CH₂ in ) .
  • HRMS : Verifying molecular ion peaks (e.g., m/z 387.10 for C₂₀H₁₈ClN₅ ).
  • Elemental Analysis : Matching calculated vs. experimental C, H, N, and Cl content .

Q. What key structural features contribute to its kinase inhibitory activity?

  • Methodological Answer :
  • 4-Chloro Group : Enhances electrophilicity, promoting covalent or non-covalent interactions with kinase ATP-binding pockets .
  • 6-Methyl Group : Modulates steric hindrance, improving selectivity for kinases like EGFR and VEGFR2 .
  • 7-Benzenesulfonyl Group : Stabilizes the compound-enzyme complex via hydrophobic interactions .

Advanced Research Questions

Q. How can structural modifications at the 6-methyl or 4-chloro positions optimize biological activity?

  • Methodological Answer :
  • SAR Studies :
  • Replacing 6-methyl with bulkier groups (e.g., 2,5-dimethoxybenzyl in ) increases solubility but may reduce potency .
  • Substituting 4-chloro with electron-withdrawing groups (e.g., trifluoromethyl) enhances kinase binding affinity .
  • Example Data :
SubstituentIC₅₀ (EGFR)Selectivity (VEGFR2)
6-Methyl12 nM5-fold
6-(2,5-Dimethoxybenzyl)28 nM2-fold

Q. What strategies resolve contradictory kinase inhibition data across assays?

  • Methodological Answer :
  • Assay Validation :

Confirm enzyme source (recombinant vs. cell lysates) and ATP concentration .

Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).

  • Data Normalization : Account for batch-to-batch compound purity variations via HPLC .
  • Example : Discrepancies in IC₅₀ for LCK inhibitors (93 nM vs. 6.9 µM in ) may arise from differences in phosphorylation state or co-factor availability .

Q. How do computational methods predict binding modes with target kinases?

  • Methodological Answer :
  • Docking Studies : Use software like MOE or AutoDock to model interactions with EGFR (PDB: 1M17). The 4-chloro group forms hydrogen bonds with Thr766, while the benzenesulfonyl moiety occupies a hydrophobic pocket .
  • MD Simulations : Assess stability of the compound-kinase complex over 100 ns trajectories .

Q. What challenges arise in scaling up synthesis while maintaining yield?

  • Methodological Answer :
  • Optimization Steps :

Replace POCl₃ with safer chlorination agents (e.g., SOCl₂) .

Use flow chemistry for sulfonylation to improve heat dissipation .

  • Yield Trade-offs : Pilot-scale reactions often show 10–15% lower yields due to incomplete mixing .

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